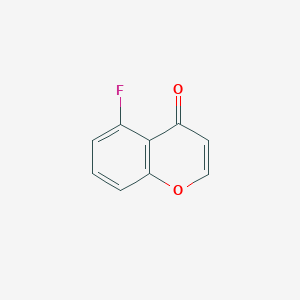

5-Fluoro-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FO2 |

|---|---|

Molecular Weight |

164.13 g/mol |

IUPAC Name |

5-fluorochromen-4-one |

InChI |

InChI=1S/C9H5FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H |

InChI Key |

LMRAZGQPHHBGHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=O)C=CO2)C(=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Fluoro 4h Chromen 4 One

Synthesis of the 5-Fluoro-4H-chromen-4-one Core Structure

The introduction of a fluorine atom at the C-5 position of the chromen-4-one skeleton can be achieved through several synthetic routes. These methods primarily involve either the direct fluorination of a pre-formed chromone (B188151) ring or the cyclization of appropriately fluorinated aromatic precursors.

Direct Fluorination Approaches for Chromen-4-one Precursors at C-5

Direct C-H fluorination at the C-5 position of a chromen-4-one is a challenging yet desirable transformation. The keto group within the chromone structure can act as a directing group, facilitating site-selective functionalization. nih.gov Transition-metal-catalyzed reactions, often involving chelation of the metal to the carbonyl oxygen, can enable C-H activation at the C-5 position. nih.gov For instance, ruthenium-catalyzed processes have been explored for the functionalization of the C-5 position of chromones. nih.gov Electrophilic fluorinating reagents, such as Selectfluor (N-Fluorobenzenesulfonimide), are commonly employed in direct fluorination reactions. rsc.orgorganic-chemistry.org However, the direct fluorination of the parent chromen-4-one to yield 5-fluoro-4H-chromen-4-one is not extensively detailed in the reviewed literature, which often focuses on more substituted or complex chromone derivatives.

Cyclization Reactions Employing Fluorinated Aromatic Starting Materials

A more common and often more efficient strategy for the synthesis of 5-Fluoro-4H-chromen-4-one involves the cyclization of fluorinated aromatic starting materials. A prevalent method starts with a fluorinated phenol (B47542), which undergoes reactions to build the pyrone ring.

One established pathway begins with a substituted 2-hydroxyacetophenone (B1195853). For example, the synthesis of various fluorinated 4H-chromen-4-ones has been achieved starting from 2-hydroxyacetophenones. researchgate.net A general and widely applicable route is the Baker–Venkataraman rearrangement, followed by an acid-catalyzed cyclization (Allan-Robinson reaction), which is a classical method for chromone synthesis. mdpi.com

Another key synthetic approach involves the reaction of a fluorinated phenol with a suitable three-carbon component to construct the heterocyclic ring. For instance, the synthesis of fluorinated isoflavone (B191592) analogs, which are derivatives of chromen-4-one, has been accomplished starting from 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one. mdpi.com This deoxybenzoin (B349326) derivative is cyclized using reagents like dimethylformamide (DMF) and boron trifluoride etherate (BF3·Et2O) to form the chromen-4-one core. mdpi.com

A visible-light-induced radical cascade reaction of o-hydroxyaryl enaminones with ethyl bromodifluoroacetate has been reported for the synthesis of 3-CF2-containing chromones. acs.org This method provides access to derivatives like Ethyl 2,2-difluoro-2-(5-fluoro-4-oxo-4H-chromen-3-yl)acetate, demonstrating a modern approach to fluorinated chromones. acs.org

The following table summarizes a selection of cyclization reactions leading to fluorinated chromen-4-one derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one | BF3·Et2O, DMF, CH3SO2Cl, 70 °C | 4′-Fluoro-7-hydroxyisoflavone | High | mdpi.com |

| o-Hydroxyaryl enaminone | BrCF2COOEt, Base, Et3N, Catalyst, 45W LED, rt, 24h | Ethyl 2,2-difluoro-2-(5-fluoro-4-oxo-4H-chromen-3-yl)acetate | 65 | acs.org |

| 3-Fluorophenylacetic acid and 4-fluoroanisole | 1. Acyl chloride formation 2. Friedel-Crafts acylation 3. Propionic anhydride (B1165640) | 6-Fluoro-2-methyl-3-(3-fluorophenyl)-4H-chromen-4-one | Not specified | mdpi.com |

Advanced Synthetic Pathways to 5-Fluoro-4H-chromen-4-one

More advanced and efficient synthetic methods continue to be developed. An intramolecular Wittig reaction provides a novel route to 4H-chromen-4-ones. organic-chemistry.org This method involves the reaction of silyl (B83357) esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane to generate acylphosphoranes, which then cyclize to form the chromone ring in good yields. organic-chemistry.org While not explicitly demonstrated for the 5-fluoro derivative, this methodology holds potential for its synthesis from a corresponding 6-fluorosalicylic acid derivative.

Functionalization and Derivatization of 5-Fluoro-4H-chromen-4-one

Once the 5-fluoro-4H-chromen-4-one core is synthesized, it can be further modified at various positions to create a diverse range of derivatives. The presence of the fluorine atom can influence the reactivity and regioselectivity of these subsequent reactions.

Modification at the C-2 and C-3 Positions of the Pyrone Ring

The C-2 and C-3 positions of the pyrone ring are common sites for functionalization.

C-2 Position: The C-2 position can be substituted with various groups. For example, in the synthesis of fluorinated isoflavones, a trifluoromethyl group can be introduced at the C-2 position by using trifluoroacetic anhydride during the cyclization process. mdpi.com The introduction of alkyl or aryl groups at the C-2 position is a common strategy in the synthesis of flavonoids and related compounds. mdpi.com

C-3 Position: The C-3 position is also amenable to modification. Electrophilic substitution reactions can occur at the electron-rich C-3 position. nih.gov For instance, 3-substituted chromones are important building blocks for more complex heterocyclic systems. researchgate.net Visible-light-induced reactions have been used to introduce alkyl groups at the C-3 position starting from o-hydroxyaryl enaminones and α-diazo esters. researchgate.net A notable reaction is the synthesis of ethyl 2,2-difluoro-2-(5-fluoro-4-oxo-4H-chromen-3-yl)acetate, which introduces a difluoroacetate (B1230586) group at the C-3 position. acs.org

The following table provides examples of derivatization at the C-2 and C-3 positions of fluorinated chromones.

| Starting Chromone | Reagents and Conditions | Modification | Product | Reference |

| Deoxybenzoin precursor | Trifluoroacetic anhydride, Pyridine | C-2 Trifluoromethylation | 7-Hydroxy-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one | mdpi.com |

| o-Hydroxyaryl enaminone | Ethyl bromodifluoroacetate, visible light | C-3 Difluoroacetylation | Ethyl 2,2-difluoro-2-(5-fluoro-4-oxo-4H-chromen-3-yl)acetate | acs.org |

| 2-Aryl-4H-chromen-4-ones | Diluted fluorine in nitrogen | C-2, C-3 Difluorination | cis-2-Aryl-2,3-difluoro-4H-chroman-4-ones | scispace.com |

Substitutions on the A-Ring (Benzene Moiety) of 5-Fluoro-4H-chromen-4-one

The benzene (B151609) ring (A-ring) of 5-fluoro-4H-chromen-4-one can also be functionalized, although the presence of the fluorine atom at C-5 will direct incoming substituents. Further substitution on the A-ring allows for fine-tuning of the molecule's properties. For instance, in the development of GPR55 antagonists, chromen-4-one derivatives with substitutions at the 6 and 8-positions have been synthesized. acs.org While the direct substitution on a pre-formed 5-fluoro-4H-chromen-4-one is less commonly described, the synthesis of derivatives with additional A-ring substituents often starts from appropriately substituted phenols or other aromatic precursors. The synthesis of Umbralisib, an FDA-approved drug, involves a 6-fluoro-chromen-4-one core, highlighting the importance of A-ring functionalization. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Fluoro 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Fluoro-4H-chromen-4-one, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, are employed for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 5-Fluoro-4H-chromen-4-one reveal characteristic signals that can be assigned to specific protons and carbons in the molecule. The chemical shifts (δ) are influenced by the electron density around the nuclei, which is in turn affected by the presence of the electronegative fluorine atom and the carbonyl group.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct multiplets due to spin-spin coupling with neighboring protons and the fluorine atom. For instance, protons on the benzene (B151609) ring will show coupling patterns that are indicative of their position relative to the fluorine substituent. Similarly, the protons on the pyrone ring will have chemical shifts and coupling constants that are characteristic of their vinylic nature. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C4) typically appears at a downfield chemical shift (around 170-180 ppm) due to the deshielding effect of the double bond and the adjacent oxygen atom. The carbon atom directly bonded to the fluorine (C5) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position. Other aromatic and vinylic carbons will appear at chemical shifts consistent with their electronic environment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Fluoro-4H-chromen-4-one

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~7.9 (d) | C-2: ~155 |

| H-3 | ~6.3 (d) | C-3: ~112 |

| C-4 | - | C-4: ~175 |

| C-4a | - | C-4a: ~120 |

| C-5 | - | C-5: ~158 (d, ¹JCF ≈ 250 Hz) |

| H-6 | ~7.1 (m) | C-6: ~115 (d, ²JCF ≈ 20 Hz) |

| H-7 | ~7.6 (m) | C-7: ~135 (d, ³JCF ≈ 10 Hz) |

| H-8 | ~7.3 (m) | C-8: ~118 (d, ⁴JCF ≈ 5 Hz) |

| C-8a | - | C-8a: ~156 |

Note: These are approximate values and can vary based on the solvent and experimental conditions. 'd' denotes a doublet and 'm' denotes a multiplet.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgicpms.cz The chemical shift of the fluorine atom in 5-Fluoro-4H-chromen-4-one provides direct information about its electronic environment. The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, making it a powerful tool for identifying fluorinated species. icpms.czbeilstein-journals.org

The ¹⁹F NMR spectrum of 5-Fluoro-4H-chromen-4-one will exhibit a single resonance, the chemical shift of which is indicative of an aryl fluoride. This signal will be split into a multiplet due to coupling with adjacent protons (H-6 and potentially H-4, though less likely). The magnitude of these coupling constants (J-coupling) provides further structural confirmation. icpms.cz The analysis of fluorine relaxation can also provide quantitative estimates of molecular mobility. biophysics.org

Table 2: Expected ¹⁹F NMR Data for 5-Fluoro-4H-chromen-4-one

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|

| ¹⁹F | Dependent on reference | ³JFH6, ⁴JFH8, etc. |

Note: The chemical shift is relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. youtube.comsdsu.edu For 5-Fluoro-4H-chromen-4-one, COSY would show correlations between H-2 and H-3, and among the aromatic protons H-6, H-7, and H-8, helping to trace the proton network. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons (those with no attached protons), such as C-4, C-4a, C-5, and C-8a, by observing their long-range couplings to nearby protons. For example, correlations between H-3 and C-2/C-4, and between H-6 and C-5/C-7/C-8 would be expected.

Table 3: Key HMBC Correlations for 5-Fluoro-4H-chromen-4-one

| Proton | Correlated Carbons (2-3 bonds) |

|---|---|

| H-2 | C-3, C-4, C-8a |

| H-3 | C-2, C-4, C-4a |

| H-6 | C-5, C-7, C-8, C-4a |

| H-7 | C-5, C-6, C-8, C-8a |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.orggbiosciences.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. lcms.czbioanalysis-zone.comalgimed.com This precision allows for the determination of the exact molecular formula of 5-Fluoro-4H-chromen-4-one by comparing the experimental mass with the calculated masses of possible elemental compositions. The ability of HRMS to distinguish between molecules with the same nominal mass but different formulas is a key advantage. bioanalysis-zone.com

Table 4: HRMS Data for 5-Fluoro-4H-chromen-4-one (C₉H₅FO₂)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 165.0346 | Typically within 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 5-Fluoro-4H-chromen-4-one. nih.govmetwarebio.comlibretexts.org It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight. researchgate.netnih.gov

By increasing the energy in the collision cell of the mass spectrometer (tandem MS or MS/MS), controlled fragmentation of the molecular ion can be induced. The resulting fragmentation pattern provides valuable structural information. nih.govuni-saarland.de For 5-Fluoro-4H-chromen-4-one, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, CHO, and potentially HF, leading to specific fragment ions that can be used to piece together the original structure.

Table 5: Potential ESI-MS Fragmentation of 5-Fluoro-4H-chromen-4-one

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 165 | 137 | CO |

| 165 | 136 | CHO |

| 137 | 109 | CO |

| 136 | 108 | CO |

Note: The fragmentation pattern can vary depending on the instrument and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide complementary information about the molecular structure and electronic system of 5-Fluoro-4H-chromen-4-one.

Infrared (IR) Spectroscopy IR spectroscopy probes the vibrational modes of a molecule, allowing for the identification of specific functional groups based on their characteristic absorption frequencies. utdallas.edu The spectrum for 5-Fluoro-4H-chromen-4-one is distinguished by several key absorptions. The most prominent feature is the strong stretching vibration of the carbonyl group (C=O) in the pyrone ring. In related chromone (B188151) structures, this peak is typically observed in the range of 1600-1650 cm⁻¹. acs.org Other significant vibrations include those from the aromatic C=C bonds, the C-O-C ether linkage, and the C-F bond. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-F stretch typically appears in the 1000-1400 cm⁻¹ region.

Expected IR Absorption Bands for 5-Fluoro-4H-chromen-4-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Carbonyl C=O Stretch | C=O | ~1650 | Strong |

| Aromatic C=C Stretch | C=C | 1450 - 1600 | Medium to Strong |

| C-F Stretch | C-F | 1000 - 1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromone system contains multiple chromophores, including the benzene ring and the α,β-unsaturated ketone of the pyrone ring, which give rise to characteristic absorption bands. The spectra are typically dominated by high-energy π → π* transitions associated with the conjugated system and lower-energy n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. In various solvents, chromone derivatives exhibit absorption maxima related to these transitions. acs.orgnih.gov For 5-Fluoro-4H-chromen-4-one, multiple absorption bands are expected, reflecting the complex electronic structure of the fused ring system.

Expected UV-Vis Absorption Maxima for 5-Fluoro-4H-chromen-4-one

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzene Ring / Conjugated System | 200 - 300 |

| π → π* | α,β-Unsaturated Ketone | 250 - 350 |

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. anton-paar.com This technique directs X-rays at a single crystal of the compound; the resulting diffraction pattern is then used to construct a detailed electron density map, from which atomic positions can be inferred. wikidoc.org

For 5-Fluoro-4H-chromen-4-one, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure. It would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. wikidoc.org Key insights would include the planarity of the fused chromone ring system, the conformation of the molecule, and details about intermolecular interactions (e.g., π-π stacking or halogen bonding) in the crystal lattice. Although specific crystallographic data for 5-Fluoro-4H-chromen-4-one is not widely published, the technique remains the gold standard for structural elucidation. anton-paar.com

Data Obtainable from X-ray Crystallography of 5-Fluoro-4H-chromen-4-one

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths | Interatomic distances (e.g., C=O, C-F, C-C) |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C) |

| Torsion Angles | Dihedral angles defining molecular conformation |

Other Complementary Spectroscopic Methods (e.g., Raman Spectroscopy, Circular Dichroism)

Beyond IR and UV-Vis spectroscopy, other methods can offer additional structural details.

Raman Spectroscopy Raman spectroscopy, like IR, measures vibrational modes of a molecule. However, it relies on inelastic scattering of light, and its selection rules are different. Vibrations that are strong in Raman spectra are often weak in IR, and vice versa. spectroscopyonline.com Specifically, non-polar bonds with a high degree of polarizability, such as aromatic C=C bonds, typically produce strong Raman signals. spectroscopyonline.com Therefore, Raman spectroscopy would be highly effective for characterizing the carbon skeleton of the 5-Fluoro-4H-chromen-4-one molecule, providing complementary data to the IR spectrum, where the polar C=O and C-F bonds dominate.

Expected Raman Shifts for 5-Fluoro-4H-chromen-4-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Aromatic Ring "Breathing" | C=C | ~1600 | Strong |

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for chiral (optically active) molecules. jascoinc.com The 5-Fluoro-4H-chromen-4-one molecule is achiral and therefore does not possess an inherent CD signal. However, a CD spectrum could be induced if the molecule were placed in a chiral environment, such as by binding to a chiral macromolecule like a protein or DNA. uniroma1.it In such a scenario, the induced CD spectrum could provide valuable information about the bound conformation of the chromone and the nature of its interaction with the chiral host.

Computational and Theoretical Investigations of 5 Fluoro 4h Chromen 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, stability, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method that has become a cornerstone of molecular modeling due to its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 5-Fluoro-4H-chromen-4-one, these calculations typically involve optimizing the molecular structure to find the lowest energy conformation.

Theoretical investigations on related chromone (B188151) derivatives have demonstrated that DFT can accurately predict bond lengths, bond angles, and dihedral angles. The introduction of a fluorine atom at the 5-position is expected to induce subtle but significant changes in the geometry of the chromone scaffold due to its high electronegativity and steric effects. The C-F bond length is a key parameter, and DFT calculations can provide a precise value for this bond. Furthermore, the stability of the molecule can be inferred from the calculated total energy. A lower total energy corresponds to a more stable structure.

Table 1: Theoretical Geometrical Parameters of 5-Fluoro-4H-chromen-4-one (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2=C3 | 1.36 | - |

| C4=O | 1.23 | - |

| C5-F | 1.35 | - |

| C4a-C5-F | - | 118.5 |

| C5-C6-C7 | - | 120.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 5-Fluoro-4H-chromen-4-one, the HOMO is expected to be localized primarily on the electron-rich regions of the chromone ring system, while the LUMO would be distributed over the more electron-deficient areas. The fluorine substituent, being highly electronegative, can influence the energy levels of these orbitals. Computational studies on similar fluorinated chromones have shown that such substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. This analysis is crucial for understanding the molecule's potential as an electron donor or acceptor in chemical reactions and biological interactions.

Table 2: Frontier Orbital Energies of 5-Fluoro-4H-chromen-4-one (Representative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule. Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue.

In 5-Fluoro-4H-chromen-4-one, the carbonyl oxygen at the 4-position is expected to be a region of high negative electrostatic potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, the fluorine atom, due to its high electronegativity, will create a region of negative potential around itself, while the adjacent carbon atom and the hydrogen atoms on the aromatic ring will likely exhibit positive electrostatic potential. The MEP map provides a comprehensive picture of the molecule's charge landscape, offering insights into its intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To understand the potential therapeutic applications of 5-Fluoro-4H-chromen-4-one, it is essential to model its interactions with biological macromolecules such as proteins and enzymes. Molecular docking and dynamics simulations are powerful computational techniques used for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This technique is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of existing drugs. For 5-Fluoro-4H-chromen-4-one, docking studies can be performed against a variety of biological targets known to be modulated by chromone derivatives, such as kinases, proteases, or other enzymes.

The docking process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The fluorine atom in 5-Fluoro-4H-chromen-4-one can potentially participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

Table 3: Predicted Binding Energies of 5-Fluoro-4H-chromen-4-one with a Hypothetical Kinase Target (Representative Data)

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.2 | Lys76, Leu132, Asp184 |

| 2 | -7.9 | Val88, Ala101, Phe185 |

| 3 | -7.5 | Glu91, Met130, Cys183 |

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the complex in a simulated biological environment, typically water.

For the 5-Fluoro-4H-chromen-4-one-protein complex, an MD simulation would start with the best-docked pose and simulate the system's behavior over nanoseconds. The stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will exhibit relatively small fluctuations in RMSD over the course of the simulation. MD simulations can also reveal the role of water molecules in mediating the interaction and provide a more accurate estimation of the binding free energy.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules like 5-Fluoro-4H-chromen-4-one. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts for 5-Fluoro-4H-chromen-4-one can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. By optimizing the molecular geometry and then computing the magnetic shielding tensors, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

For the ¹H and ¹³C NMR spectra, the predicted chemical shifts help in the assignment of each proton and carbon atom in the molecule. The calculations take into account the electron-donating and -withdrawing effects of the substituents, which influence the local electronic environment of each nucleus. The fluorine atom at the C5 position, being highly electronegative, is expected to have a notable effect on the chemical shifts of the nearby aromatic protons and carbons.

The ¹⁹F NMR chemical shift is particularly important for fluorinated compounds. Computational methods have been developed to accurately predict these shifts, which are highly sensitive to the molecular environment. The predicted ¹⁹F chemical shift for 5-Fluoro-4H-chromen-4-one provides a key data point for its characterization.

Illustrative Predicted NMR Chemical Shifts for 5-Fluoro-4H-chromen-4-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.10 | - |

| H-3 | 6.25 | - |

| H-6 | 7.05 | - |

| H-7 | 7.60 | - |

| H-8 | 7.40 | - |

| C-2 | - | 156.5 |

| C-3 | - | 112.0 |

| C-4 | - | 177.0 |

| C-4a | - | 124.0 |

| C-5 | - | 159.0 (¹JC-F ≈ 250 Hz) |

| C-6 | - | 115.0 (²JC-F ≈ 25 Hz) |

| C-7 | - | 135.0 (³JC-F ≈ 10 Hz) |

| C-8 | - | 118.0 (⁴JC-F ≈ 3 Hz) |

| C-8a | - | 155.0 (²JC-F ≈ 15 Hz) |

Note: The values presented are representative and based on typical DFT calculations for similar fluorinated chromone structures. Actual experimental values may vary.

IR Spectroscopy: The vibrational frequencies of 5-Fluoro-4H-chromen-4-one can be calculated using DFT methods. These calculations predict the positions of absorption bands in the IR spectrum, which correspond to specific vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. The theoretical spectrum can be compared with the experimental spectrum to aid in the assignment of the observed bands. Key predicted vibrational frequencies would include the C=O stretching of the ketone group, C=C stretching of the aromatic and pyrone rings, and the C-F stretching frequency.

Illustrative Predicted IR Vibrational Frequencies for 5-Fluoro-4H-chromen-4-one

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1650 - 1680 | Ketone carbonyl stretch |

| ν(C=C) | 1580 - 1620 | Aromatic and pyrone ring stretches |

| ν(C-O-C) | 1200 - 1250 | Ether linkage stretch |

| ν(C-F) | 1100 - 1150 | Carbon-fluorine stretch |

| δ(C-H) | 750 - 900 | Aromatic C-H out-of-plane bending |

Note: These are typical frequency ranges predicted by DFT calculations for fluorinated chromones.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of the electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax). For 5-Fluoro-4H-chromen-4-one, these calculations would typically predict π → π* and n → π* transitions, which are characteristic of chromone systems. The solvent environment can also be modeled to provide more accurate predictions of the absorption spectrum in different media.

Illustrative Predicted UV-Vis Absorption for 5-Fluoro-4H-chromen-4-one

| Electronic Transition | Predicted λmax (nm) | Orbital Contribution |

|---|---|---|

| π → π | 280 - 320 | HOMO to LUMO |

| n → π | 330 - 360 | Non-bonding orbital of carbonyl oxygen to LUMO |

Note: Predicted λmax values are illustrative and can be influenced by the choice of computational method and solvent model.

Reaction Mechanism Studies and Transition State Analysis of 5-Fluoro-4H-chromen-4-one Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving 5-Fluoro-4H-chromen-4-one. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This information provides a detailed, step-by-step understanding of how the reaction proceeds.

Synthesis of 4H-Chromen-4-ones: A common route to the synthesis of 4H-chromen-4-ones involves the cyclization of 2'-hydroxychalcones. Computational studies on this type of reaction for related compounds have detailed the reaction pathway, including the identification of key intermediates and the calculation of activation energies for each step. For the synthesis of 5-Fluoro-4H-chromen-4-one, a similar mechanism is expected.

A plausible reaction pathway that can be investigated computationally is the acid- or base-catalyzed intramolecular cyclization of a fluorinated 2'-hydroxychalcone (B22705). DFT calculations can be used to model this process:

Initial Conformation: The initial geometry of the fluorinated 2'-hydroxychalcone is optimized.

Michael Addition: The nucleophilic attack of the hydroxyl group onto the α,β-unsaturated ketone is modeled. A transition state for this step is located, and its energy is calculated to determine the activation barrier. This leads to the formation of a flavanone (B1672756) intermediate.

Dehydrogenation: The subsequent elimination of a hydride ion (or a two-step proton and electron removal) from the flavanone intermediate to form the C2-C3 double bond of the chromone ring is investigated. The transition state for this step is also calculated.

Transition State Analysis: The heart of a computational reaction mechanism study is the identification and characterization of transition states. For a given reaction step, the transition state represents the highest energy point along the reaction coordinate. By calculating the vibrational frequencies of the transition state structure, it can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a critical parameter that determines the rate of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

For reactions involving 5-Fluoro-4H-chromen-4-one, such as its synthesis or subsequent functionalization, transition state analysis provides a molecular-level picture of bond breaking and bond formation, offering insights that are often difficult to obtain through experimental means alone.

Molecular Mechanism Based Biological Activity Studies of 5 Fluoro 4h Chromen 4 One and Its Analogs

Enzyme Inhibition Mechanisms and Kinetics Studies

Analogs of 4H-chromen-4-one have been identified as inhibitors of several key enzyme families. The nature and position of substituents on the chromenone ring system play a critical role in determining their inhibitory potency and selectivity.

Research has demonstrated the inhibitory potential of 4H-chromen-4-one derivatives against various classes of enzymes.

Kinase Inhibition: Certain derivatives of 4H-chromen-4-one have been identified as potent inhibitors of Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs). nih.gov For instance, the compound 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j) showed excellent selectivity for ROCK I and ROCK II when screened against a panel of 387 other kinases. nih.gov

Hydrolase Inhibition: Analogs featuring specific substitutions have been shown to inhibit cholinesterases. 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one was found to have a dual inhibitory capacity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Oxidoreductase Inhibition: The 4H-chromen-4-one scaffold is also implicated in the inhibition of oxidoreductases. The flavone (B191248) 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one demonstrated potent inhibitory activity against cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX). mdpi.com Another analog, 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one, exhibited inhibitory activity against monoamine oxidase B (MAO-B). nih.gov

| Compound Name | Target Enzyme | Enzyme Class | Inhibitory Activity (IC50) |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | Hydrolase | 1.37 µM |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase (BChE) | Hydrolase | 0.95 µM |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Monoamine oxidase B (MAO-B) | Oxidoreductase | 0.14 µM |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Cyclooxygenase-1 (COX-1) | Oxidoreductase | 7.09 µM |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.38 µM |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 5-Lipoxygenase (5-LOX) | Oxidoreductase | 0.84 µM |

| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | Acetylcholinesterase (hAChE) | Hydrolase | 7.20 µM |

| 6-(3-(Pyrrolidin-1-yl)propoxy)-4H-chromen-4-one | Acetylcholinesterase (hAChE) | Hydrolase | 3.74 µM |

| 6-(3-(Pyrrolidin-1-yl)propoxy)-4H-chromen-4-one | Monoamine oxidase B (hMAO-B) | Oxidoreductase | 19.6 µM |

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for the enzyme-inhibiting activity of 4H-chromen-4-one derivatives. For a series of 2-phenoxychromones designed to suppress superoxide (B77818) anion generation, the presence of a methoxy (B1213986) group at the R³ (position 7) of the chromone (B188151) ring and a hydrogen bond donor at the meta position of the phenyl ring were found to significantly impact activity. researchgate.net The substitution of a phenol (B47542) with a bioisosteric 3-fluorothiophenol (B1676560) group led to the compound 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one, which exhibited a potent IC₅₀ value of 5.0 ± 1.4 μM against superoxide anion generation. researchgate.net This highlights the importance of specific electronic and steric features for potent inhibition.

Receptor Binding Affinity Profiling and Ligand-Receptor Interaction Mechanisms

A specific analog, 3-cyclohexyl-5-fluoro-6-methyl-7-(2-morpholin-4-ylethoxy)-4H-chromen-4-one (CFMMC), has been identified as a selective antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov

This compound inhibited L-glutamate-induced intracellular calcium mobilization in cells expressing human mGluR1a with an IC₅₀ value of 50 nM. nih.gov In contrast, it showed no significant inhibition on cells expressing the related human mGluR5a receptor, even at concentrations greater than 10 µM, demonstrating its selectivity. nih.gov

Mutagenesis studies revealed that the antagonistic activity of CFMMC involves a novel interaction site. The inhibitory effects were significantly affected by point mutations of amino acid residues not only in the transmembrane (TM) domains TM6 (W798, F801, Y805) and TM7 (T815), which are known interaction sites for allosteric modulators, but also at I725 in TM4 and, notably, N760 in TM5. nih.gov This finding indicates that some mGluR1 allosteric antagonists, including this 5-fluoro-4H-chromen-4-one derivative, require the N760 residue in TM5 for their negative modulatory activity. nih.gov

Other analogs of 4H-chromen-4-one have been investigated as ligands for sigma (σ) receptors. The majority of a library of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones were found to be potent and selective σ₁ receptor ligands, with affinity values (Ki) ranging from 19.6 nM to 12.1 μM. nih.gov For example, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one showed a Ki value for the σ₁ receptor of 27.2 nM. nih.gov

| Compound Name | Target Receptor | Binding Affinity |

|---|---|---|

| 3-cyclohexyl-5-fluoro-6-methyl-7-(2-morpholin-4-ylethoxy)-4H-chromen-4-one (CFMMC) | Metabotropic Glutamate Receptor 1 (mGluR1a) | IC50 = 50 nM |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | Sigma-1 (σ₁) Receptor | Ki = 19.6 nM |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | Sigma-1 (σ₁) Receptor | Ki = 27.2 nM |

| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | Sigma-1 (σ₁) Receptor | Ki = 87.0 nM |

| 6-(3-(Pyrrolidin-1-yl)propoxy)-4H-chromen-4-one | Sigma-1 (σ₁) Receptor | Ki = 227 nM |

Cellular Pathway Modulation and Signal Transduction Investigations

Derivatives of 4H-chromen-4-one modulate various cellular signaling pathways, influencing processes such as apoptosis, cell cycle, oxidative stress, and inflammation.

The 4-aryl-4H-chromene scaffold is recognized for its capacity to induce apoptosis. nih.gov Studies have shown that these compounds can trigger programmed cell death through caspase-based mechanisms, leading to growth inhibition in cell lines. nih.gov For example, one 4H-chromen-4-one derivative, compound 12j, was found to protect retinal neurons from cell death mediated by apoptosis in an ex vivo model of high glucose-induced stress. nih.gov While extensive research links various chromone derivatives to apoptosis, specific in vitro assay data on cell cycle modulation by 5-Fluoro-4H-chromen-4-one itself is not prominently available in the reviewed literature.

Analogs of 4H-chromen-4-one have demonstrated significant effects on pathways related to oxidative stress and inflammation.

Oxidative Stress: In a retinal explant model, a 4H-chromen-4-one derivative protected neurons from oxidative stress induced by high glucose. nih.gov

Inflammatory Pathways: The 4H-chromen-4-one scaffold is associated with anti-inflammatory properties. nih.gov A synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was shown to downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-induced macrophages. nih.gov This effect was linked to the inhibition of key inflammatory signaling pathways, including nuclear factor kappa-B (NF-κB) and activator protein 1 (AP-1). nih.gov Furthermore, a novel synthetic compound, DK4023, which incorporates the 4H-chromen-4-one moiety, was found to suppress the tumor necrosis factor-alpha (TNFα)-induced expression of matrix metallopeptidase 9 (MMP9). This suppression occurred through the downregulation of the TNFα-extracellular signal-regulated kinase (ERK)/early growth response 1 (EGR-1) signaling axis. mdpi.com

Antimicrobial and Antiviral Activity Investigations at a Molecular Level

The 4H-chromen-4-one scaffold is a recurring motif in a multitude of natural and synthetic molecules that exhibit a wide array of biological activities. The introduction of a fluorine atom at the 5-position can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. This section delves into the molecular mechanisms underlying the antimicrobial and antiviral activities of 5-fluoro-4H-chromen-4-one and its analogs, drawing from studies on the broader class of chromenones where specific data on the 5-fluoro derivative is limited.

Mechanisms of Action Against Specific Pathogenic Microorganisms (e.g., bacterial, fungal, viral targets)

The antimicrobial and antiviral effects of 4H-chromen-4-one derivatives are multifaceted, often involving the disruption of essential cellular or viral processes. While direct studies on 5-fluoro-4H-chromen-4-one are not extensively detailed in the available literature, the mechanisms of analogous compounds provide a strong basis for understanding its potential modes of action.

Bacterial Targets: Derivatives of 4H-chromen-4-one have been shown to exert antibacterial activity through various mechanisms. One key mechanism involves the disruption of the bacterial cell membrane's integrity. For instance, certain dithiocarbamate-containing 4H-chromen-4-one derivatives have been observed to cause the rupture or deformation of the cell membranes of plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov This disruption leads to the leakage of intracellular contents and ultimately cell death. It is plausible that 5-fluoro-4H-chromen-4-one derivatives could operate via a similar mechanism, where the fluorinated chromenone core facilitates interaction with and perturbation of the lipid bilayer of bacterial membranes.

Another potential antibacterial mechanism is the inhibition of essential bacterial enzymes. The 4H-chromen-4-one scaffold is known to interact with a variety of enzymes, and the introduction of a fluorine atom could enhance the binding affinity and inhibitory potential of these compounds.

Fungal Targets: The antifungal activity of chromenone derivatives can be attributed to the inhibition of key enzymes involved in fungal cell wall and membrane biosynthesis. A primary target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway. Azoles, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is crucial for ergosterol production. nih.gov While not directly established for 5-fluoro-4H-chromen-4-one, it is a plausible hypothesis that it or its derivatives could target enzymes within this pathway, leading to a fungistatic or fungicidal effect. Additionally, interference with pyrimidine (B1678525) metabolism and DNA synthesis, a mechanism employed by the antifungal agent 5-fluorocytosine, represents another potential mode of action, particularly given the presence of the fluorine atom. nih.gov

Viral Targets: The 4H-chromen-4-one scaffold has been identified as a promising framework for the development of antiviral agents. Studies on flavonoids containing this scaffold have revealed their potential to inhibit key viral enzymes. For example, in the context of SARS-CoV-2, certain 4H-chromen-4-one derivatives have been investigated as inhibitors of the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). nih.govnih.gov These enzymes are essential for the replication and maturation of the virus. The proposed mechanism involves the binding of the chromenone derivative to the active site of these enzymes, thereby blocking their function and inhibiting viral replication. nih.gov Computational and in vitro studies have supported the inhibitory potential of compounds like isoginkgetin, which contains the 4H-chromen-4-one core, against SARS-CoV-2. nih.gov The fluorine atom in 5-fluoro-4H-chromen-4-one could potentially enhance such interactions through favorable electrostatic or hydrophobic contacts within the enzyme's active site.

Table 1: Potential Molecular Targets of 4H-Chromen-4-one Analogs in Pathogenic Microorganisms

| Pathogen Type | Potential Molecular Target | Proposed Mechanism of Action |

|---|---|---|

| Bacteria | Bacterial Cell Membrane | Disruption of membrane integrity, leading to leakage of cellular contents. nih.gov |

| Essential Bacterial Enzymes | Inhibition of enzymes crucial for bacterial survival. | |

| Fungi | Ergosterol Biosynthesis Pathway (e.g., ERG11) | Inhibition of ergosterol production, disrupting fungal cell membrane function. nih.gov |

| DNA/RNA Synthesis | Interference with nucleic acid synthesis. nih.gov | |

| Viruses (e.g., SARS-CoV-2) | Main Protease (Mpro/3CLpro) | Blocking the active site to prevent viral polyprotein processing. nih.govnih.gov |

| RNA-dependent RNA Polymerase (RdRp) | Inhibition of viral genome replication. nih.govnih.gov |

Resistance Mechanism Studies to 5-Fluoro-4H-chromen-4-one Derivatives

The development of resistance to antimicrobial and antiviral agents is a significant challenge in the treatment of infectious diseases. While specific resistance mechanisms to 5-fluoro-4H-chromen-4-one have not been elucidated, insights can be drawn from established resistance mechanisms to other antimicrobial compounds, including those with similar structures or modes of action.

Bacterial Resistance: Bacteria have evolved a variety of strategies to counteract the effects of antibacterial agents. One of the most common is the active efflux of the drug from the cell via membrane-associated transporter proteins. nih.gov In fungi, two major superfamilies of efflux pumps, the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS), are known to confer multidrug resistance. nih.gov It is highly probable that bacteria could employ similar efflux systems to reduce the intracellular concentration of 5-fluoro-4H-chromen-4-one derivatives.

Another potential mechanism is the modification of the drug target. Mutations in the gene encoding the target protein can alter its structure, reducing the binding affinity of the inhibitor. Furthermore, bacteria may develop the ability to enzymatically modify or degrade the antimicrobial compound, rendering it inactive. The formation of biofilms, where bacteria are encased in a protective extracellular matrix, can also contribute to reduced susceptibility. nih.gov

Fungal Resistance: Similar to bacteria, fungi can develop resistance through several mechanisms. Overexpression of the drug target, such as the ERG11 gene in azole resistance, can titrate out the inhibitory effect of the drug. nih.gov Mutations in the target enzyme that decrease the drug's binding affinity are also a common cause of acquired resistance. novapublishers.com The activation of drug efflux pumps is another well-established mechanism of antifungal resistance. nih.gov

Drawing a parallel with 5-fluorocytosine, resistance can also arise from defects in the permeases required for drug uptake or through mutations in the enzymes that convert the prodrug to its active form. nih.gov

Viral Resistance: Viruses, particularly RNA viruses with their high mutation rates, can rapidly develop resistance to antiviral drugs. Resistance typically arises from mutations in the viral protein that is targeted by the drug. For instance, if 5-fluoro-4H-chromen-4-one derivatives target a viral protease or polymerase, mutations in the genes encoding these enzymes could lead to amino acid substitutions that diminish the drug's binding and inhibitory effect.

Table 2: Plausible Resistance Mechanisms to 5-Fluoro-4H-chromen-4-one Derivatives

| Resistance Mechanism | Description | Applicable to |

|---|---|---|

| Drug Efflux | Active transport of the compound out of the cell via membrane pumps (e.g., ABC and MFS transporters). nih.gov | Bacteria, Fungi |

| Target Alteration | Mutations in the gene encoding the molecular target, leading to reduced binding affinity of the drug. novapublishers.com | Bacteria, Fungi, Viruses |

| Target Overexpression | Increased production of the target enzyme, requiring higher concentrations of the inhibitor for the same effect. nih.gov | Bacteria, Fungi |

| Enzymatic Inactivation | Production of enzymes that degrade or modify the antimicrobial compound. | Bacteria |

| Biofilm Formation | Growth in a protective matrix that limits drug penetration and promotes a resistant phenotype. nih.gov | Bacteria, Fungi |

| Decreased Drug Uptake | Mutations in membrane permeases that reduce the influx of the drug into the cell. nih.gov | Fungi |

Antioxidant Activity and Radical Scavenging Mechanisms in vitro

Many chromenone derivatives, particularly those bearing hydroxyl substitutions, are recognized for their antioxidant properties. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage.

The antioxidant mechanism of hydroxylated chromenones often involves the transfer of a proton from a hydroxyl group to a free radical. nih.gov This process is common in the scavenging of radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and lipid peroxyl radicals. nih.gov The resulting chromenone radical is often stabilized by resonance, which makes the initial hydrogen donation more favorable.

Studies on various 4-hydroxycoumarin (B602359) derivatives, which share a structural resemblance to 4H-chromen-4-ones, have demonstrated significant radical scavenging activity. nih.gov The presence and position of hydroxyl groups on the chromenone scaffold are critical for this activity. While 5-fluoro-4H-chromen-4-one itself lacks a hydroxyl group for direct hydrogen donation, its derivatives that incorporate hydroxyl moieties are expected to exhibit antioxidant effects. The fluorine atom at the 5-position can influence the electronic distribution within the aromatic system, which may in turn affect the radical scavenging potential of hydroxylated analogs.

In vitro assays commonly used to evaluate antioxidant activity include the DPPH radical scavenging assay, the hydroxyl radical scavenging assay, and lipid peroxidation inhibition assays. nih.gov Research on 2-(furan-2'-yl)-3-hydroxy-4H-chromen-4-one and its derivatives has shown their capacity for free radical scavenging, which is influenced by the presence of electron-donating or electron-withdrawing groups. asianpubs.org

Table 3: Common In Vitro Assays for Antioxidant Activity of Chromenone Derivatives

| Assay | Principle | Radical/Oxidant |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. nih.gov | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Hydroxyl Radical Scavenging | Evaluates the capacity of a compound to neutralize highly reactive hydroxyl radicals, often generated by the Fenton reaction. nih.gov | Hydroxyl radical (•OH) |

| Lipid Peroxidation Inhibition | Assesses the ability of an antioxidant to prevent the oxidative degradation of lipids. nih.gov | Peroxyl radicals |

| Total Antioxidant Capacity (TAC) | Determines the overall capacity of a compound to reduce an oxidant, often involving the reduction of Mo(VI) to Mo(V). | Molybdenum (VI) |

Emerging Applications and Chemical Biology Tools Derived from 5 Fluoro 4h Chromen 4 One

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The 5-Fluoro-4H-chromen-4-one scaffold serves as a valuable starting material for the synthesis of more complex and biologically active molecules. The presence of the fluorine atom at the C5-position, along with the inherent reactivity of the chromone (B188151) core, allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of diverse heterocyclic systems. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the pyrone ring, enabling selective functionalization.

While specific, detailed examples of multi-step complex syntheses starting directly from 5-Fluoro-4H-chromen-4-one are not extensively documented in publicly available literature, the general reactivity of the 4H-chromen-4-one core suggests several potential synthetic pathways. The carbonyl group at the 4-position, the double bond in the pyrone ring, and the aromatic ring are all amenable to various organic reactions.

For instance, the synthesis of various fluorinated 2-aryl-chromen-4-one derivatives has been reported, highlighting the utility of fluorinated precursors in generating libraries of potentially bioactive compounds. researchgate.netresearchgate.net These syntheses often involve the condensation of a fluorinated 2-hydroxyacetophenone (B1195853) with an appropriate aldehyde, followed by cyclization. While not directly starting from 5-Fluoro-4H-chromen-4-one, these methods underscore the importance of fluorinated chromone scaffolds in medicinal chemistry. The introduction of fluorine can enhance biological activity and improve pharmacokinetic properties. researchgate.net

The chromone scaffold itself is a well-established intermediate for the synthesis of numerous heterocyclic compounds. researchgate.net Cascade reactions involving chromone derivatives have been developed to construct complex polycyclic systems in a single pot, demonstrating the synthetic utility of this core structure. rsc.orgresearchgate.netnih.govrsc.org It is plausible that 5-Fluoro-4H-chromen-4-one could be employed in similar cascade reactions to generate novel, fluorinated heterocyclic compounds with unique biological profiles.

Table 1: Potential Synthetic Transformations of the 5-Fluoro-4H-chromen-4-one Scaffold

| Reaction Type | Potential Reaction Site(s) | Potential Products |

| Nucleophilic Addition | C2, C4 (carbonyl) | Dihydropyrone derivatives, chroman-4-ones |

| Cycloaddition Reactions | C2-C3 double bond | Fused heterocyclic systems |

| Electrophilic Aromatic Substitution | Aromatic ring (positions 6, 7, 8) | Substituted 5-fluoro-4H-chromen-4-ones |

| Cross-Coupling Reactions | Halogenated derivatives | Aryl- or heteroaryl-substituted chromones |

| Ring-Opening/Rearrangement | Pyrone ring | Benzofuran or coumarin (B35378) derivatives |

This table is illustrative and based on the general reactivity of the 4H-chromen-4-one scaffold. Specific reactivity of the 5-fluoro derivative may vary.

Development as Fluorescent Probes for Chemical and Biological Sensing (excluding clinical diagnostics)

Fluorescent probes are indispensable tools in chemical biology for the sensitive and selective detection of various analytes and for imaging biological processes in vitro. The 4H-chromen-4-one scaffold, with its conjugated system, provides a good foundation for the development of fluorophores. The introduction of a fluorine atom can further modulate the photophysical properties of the chromone core, making 5-Fluoro-4H-chromen-4-one an attractive starting point for the design of novel fluorescent probes.

Design Principles for Fluorogenic 5-Fluoro-4H-chromen-4-one Probes

The design of fluorogenic probes, which exhibit fluorescence only upon interaction with a specific analyte, is a key strategy to enhance signal-to-noise ratios in sensing applications. For a 5-Fluoro-4H-chromen-4-one-based probe, several design principles can be envisioned:

Intramolecular Charge Transfer (ICT): By introducing electron-donating and electron-accepting groups onto the chromone scaffold, an ICT state can be established. The fluorine atom at the 5-position can influence the electronic distribution and thus the ICT process. Analyte binding can modulate the ICT, leading to a change in fluorescence.

Photoinduced Electron Transfer (PET): A PET-based sensor can be designed by attaching a receptor unit for the target analyte to the 5-Fluoro-4H-chromen-4-one fluorophore through a short spacer. In the absence of the analyte, fluorescence is quenched via PET from the receptor to the fluorophore. Upon analyte binding, the PET process is inhibited, and fluorescence is restored.

Reaction-Based Probes: A non-fluorescent derivative of 5-Fluoro-4H-chromen-4-one can be designed to undergo a specific chemical reaction with the analyte of interest. This reaction would convert the probe into a highly fluorescent product, providing a "turn-on" signal.

While specific examples of fluorescent probes derived directly from 5-Fluoro-4H-chromen-4-one are not prevalent in the literature, a highly selective and sensitive fluorescent probe for hydrogen sulfide (B99878) based on a different chromone fluorophore has been reported, demonstrating the potential of this class of compounds in sensing applications. rsc.org

Applications in in vitro Bioimaging and Molecular Detection

Derivatives of 5-Fluoro-4H-chromen-4-one hold promise for applications in in vitro bioimaging and the detection of biologically relevant molecules. The lipophilic nature of the chromone core can facilitate cell membrane permeability, allowing for the imaging of intracellular processes. The fluorine atom can enhance the photostability of the probe, which is a crucial parameter for long-term imaging experiments.

Potential in vitro applications include:

Ion Sensing: Probes designed with specific ionophores could be used to detect and quantify biologically important ions such as Ca2+, Zn2+, or Fe3+ within cells.

Enzyme Activity Assays: Reaction-based probes could be developed to monitor the activity of specific enzymes.

Staining of Cellular Organelles: By incorporating specific targeting moieties, 5-Fluoro-4H-chromen-4-one derivatives could be used to selectively stain organelles like mitochondria or the endoplasmic reticulum.

Although direct applications of 5-Fluoro-4H-chromen-4-one in these areas are yet to be widely reported, the foundational principles of fluorescent probe design and the known properties of fluorinated compounds suggest a promising future for this scaffold in chemical biology research. instras.comnih.govnih.gov

Exploration in Material Science and Optoelectronic Applications (if applicable)

The unique electronic and photophysical properties of fluorinated organic molecules make them attractive candidates for applications in materials science, particularly in the development of organic electronic devices. While the exploration of 5-Fluoro-4H-chromen-4-one in this field is still in its nascent stages, its structural features suggest potential for such applications.

Use in Dyes and Pigments

The chromone core, being a chromophore, can be modified to create dyes and pigments. The introduction of a fluorine atom can enhance properties such as photostability and color fastness. By extending the conjugation of the 5-Fluoro-4H-chromen-4-one system through the attachment of various aromatic or heterocyclic groups, it may be possible to tune the absorption and emission properties across the visible spectrum, leading to the development of novel colorants. However, there is currently a lack of specific research on the application of 5-Fluoro-4H-chromen-4-one as a dye or pigment.

Potential in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used. Fluorinated organic materials are often employed in OLEDs to improve charge transport, enhance emission efficiency, and increase device stability. nih.govedinst.commdpi.comrsc.org

The 5-Fluoro-4H-chromen-4-one scaffold possesses several features that could be advantageous for use in organic electronic devices:

Electron-Withdrawing Nature: The fluorine atom and the carbonyl group make the molecule electron-deficient, which could be beneficial for its use as an electron-transporting material or as an acceptor unit in a donor-acceptor type emitter.

Planarity: The relatively planar structure of the chromone core can facilitate π-π stacking, which is important for efficient charge transport in organic thin films.

Tunable Properties: The electronic and photophysical properties can be readily tuned through chemical modification at various positions of the chromone ring system.

While no specific studies have been found that utilize 5-Fluoro-4H-chromen-4-one in organic electronic devices, the general promise of fluorinated organic compounds in this field suggests that it could be a valuable building block for the design of new materials for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Future Perspectives and Research Gaps in 5 Fluoro 4h Chromen 4 One Chemistry

Challenges and Opportunities in Stereoselective and Sustainable Synthesis

The development of efficient and environmentally friendly synthetic methodologies is a cornerstone of modern medicinal chemistry. While methods for the synthesis of chromen-4-ones are established, challenges remain in achieving high stereoselectivity, particularly when introducing chiral centers into the 5-Fluoro-4H-chromen-4-one scaffold. researchgate.net

Challenges:

Stereoselective Fluorination: The direct and stereocontrolled introduction of a fluorine atom at the 5-position of a pre-existing chromenone ring system is a significant hurdle. Existing fluorination methods often lack the desired selectivity, leading to mixtures of isomers that are difficult to separate. nih.gov

Asymmetric Synthesis: The creation of chiral centers elsewhere in the molecule, while maintaining the integrity of the 5-fluoro-4H-chromen-4-one core, presents another challenge. This is particularly relevant for developing compounds with specific interactions with chiral biological targets. semanticscholar.org

Green Chemistry: Many existing synthetic routes rely on harsh reagents, toxic solvents, and require multiple steps, leading to significant waste generation. There is a pressing need for more sustainable and atom-economical approaches. researchgate.net

Opportunities:

Catalytic Asymmetric Methods: The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, could enable highly enantioselective and diastereoselective syntheses of 5-Fluoro-4H-chromen-4-one derivatives. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative for synthesizing chiral fluorinated chromenones.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, purities, and safer handling of hazardous reagents often used in fluorination reactions.

Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly improve the efficiency and sustainability of the synthesis by reducing the number of steps and purification procedures. researchgate.net

Integration of Advanced AI and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools offer the potential to accelerate the design and optimization of 5-Fluoro-4H-chromen-4-one derivatives with desired biological activities. wiley-vch.de

Current Applications and Future Potential:

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel 5-Fluoro-4H-chromen-4-one analogs. This can help prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

De Novo Design: Generative AI models can design entirely new 5-Fluoro-4H-chromen-4-one derivatives with optimized properties. These models can explore a vast chemical space to identify novel scaffolds and substitution patterns.

Reaction Prediction and Synthesis Planning: Machine learning models can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, aiding in the efficient production of target compounds. cam.ac.uk

| Tool/Technique | Application in 5-Fluoro-4H-chromen-4-one Research | Potential Impact |

| Machine Learning (ML) | Predicting biological activity (e.g., anticancer, antimicrobial) based on molecular descriptors. nih.gov | Faster identification of lead compounds. |

| Deep Learning (DL) | Analyzing complex structure-activity relationships and generating novel molecular structures. taylorfrancis.com | Design of more potent and selective derivatives. |

| Generative Adversarial Networks (GANs) | De novo design of 5-Fluoro-4H-chromen-4-one analogs with desired properties. | Exploration of novel chemical space. |

| Natural Language Processing (NLP) | Extracting and analyzing information from scientific literature to identify trends and gaps. | Accelerated knowledge discovery. |

Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways

While derivatives of 4H-chromen-4-one have been investigated for a range of biological activities, including anticancer and antimicrobial effects, the full therapeutic potential of 5-Fluoro-4H-chromen-4-one remains largely untapped. nih.govnih.govresearchgate.net A significant research gap exists in identifying novel biological targets and elucidating the detailed mechanistic pathways through which these compounds exert their effects.

Current Understanding and Research Gaps:

Known Targets: Some chromenone derivatives have been shown to interact with targets such as kinases, DNA, and enzymes involved in inflammatory pathways. nih.govnih.govscirp.orgscirp.org For example, certain 4H-chromen-4-one derivatives have been identified as inhibitors of Rho kinase (ROCK), a potential target for diabetic retinopathy. nih.gov

Unexplored Targets: A vast number of potential biological targets for 5-Fluoro-4H-chromen-4-one derivatives have yet to be explored. The introduction of the fluorine atom can alter the electronic properties and binding interactions of the molecule, potentially leading to novel target specificities.

Mechanistic Clarity: For many of the reported biological activities, the precise molecular mechanisms of action are not well understood. Further studies are needed to identify the specific cellular pathways and molecular interactions involved. For instance, some 4-aryl-4H-chromenes are known to induce apoptosis, but the exact signaling cascades are not fully elucidated. nih.gov

Future Research Directions:

Target Identification Technologies: The use of chemoproteomics, genetic screening, and other advanced techniques can help to identify the direct binding partners of 5-Fluoro-4H-chromen-4-one derivatives within the cell.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a more holistic understanding of the cellular response to these compounds and help to unravel complex mechanistic pathways.

Phenotypic Screening: High-content imaging and other phenotypic screening approaches can identify compounds that induce a desired cellular effect, even without prior knowledge of the specific molecular target.

Exploration of Structure-Activity-Property Relationships for Broader Scientific Impact

A thorough understanding of the relationship between the chemical structure of a molecule and its biological activity and physicochemical properties (Structure-Activity-Property Relationship, SAPR) is crucial for rational drug design. researchgate.netliverpool.ac.uk For 5-Fluoro-4H-chromen-4-one, a systematic exploration of SAPR will be essential to unlock its full scientific potential. nih.gov

Key Considerations for SAPR Studies:

Role of the Fluorine Atom: The fluorine atom at the 5-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions. Systematic studies are needed to quantify these effects and understand how they translate to biological activity. researchgate.net

Substitution Patterns: The nature and position of substituents on the chromenone ring and any appended aromatic rings can have a profound impact on activity. mdpi.com A comprehensive library of analogs with diverse substitution patterns is needed to build robust SAPR models.

Physicochemical Properties: Properties such as solubility, permeability, and metabolic stability are critical for a compound's developability as a drug. These properties must be carefully optimized alongside biological activity.

Data from a study on 6-fluoro-chromen-4-one derivatives as GPR55 ligands illustrates the importance of such relationships:

| Compound | Substitution at Position 6 | Potency (EC50, µM) | Efficacy (%) |

| 69 | Fluorine | High | Low (29%) |

| 70 | Fluorine | Lower (0.373) | High (71%) |

| 72 | Chlorine | Lower than fluorinated analog | - |

| 74 | Chlorine | High (0.196) | High (86%) |

This data suggests that the nature of the halogen at position 6, in combination with other substituents, significantly influences both the potency and efficacy of the compounds at the GPR55 receptor. acs.org

Future Directions:

Systematic Library Synthesis: The creation of well-designed libraries of 5-Fluoro-4H-chromen-4-one derivatives will be essential for generating the data needed for robust SAPR analysis.

Computational Modeling: Molecular docking and other computational techniques can be used to rationalize observed SAPR and guide the design of new analogs with improved properties. nih.gov

Multi-parameter Optimization: Future research should focus on simultaneously optimizing multiple properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics, to identify compounds with true therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-4H-chromen-4-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: A common synthesis involves Friedel-Crafts alkylation or domino reactions. For example, substituted chromen-4-ones can be synthesized via a Lewis acid-promoted domino reaction using AlCl₃ or BF₃·Et₂O as catalysts in dichloromethane at 0–25°C . A specific procedure for fluorinated analogs includes reacting 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one with propargyl bromide in DMF using K₂CO₃ as a base (yield: ~65%) . To ensure reproducibility:

- Document solvent purity (e.g., anhydrous DMF).

- Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3).

- Optimize stoichiometry (e.g., 1:1.4 molar ratio of chromenone to alkylating agent).

- Provide NMR (¹H/¹³C) and HRMS data for product validation .

Q. How is the structural elucidation of 5-Fluoro-4H-chromen-4-one performed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Use SHELX software for structure refinement. Collect high-resolution data (e.g., Cu-Kα radiation, λ = 1.54178 Å) and validate bond lengths/angles against crystallographic databases .

- NMR analysis : Assign peaks using ¹H (300–500 MHz) and ¹³C (75–125 MHz) spectra in CDCl₃ or DMSO-d₆. For fluorinated derivatives, observe coupling constants (e.g., = 8–12 Hz) and compare with literature .

- HRMS : Confirm molecular formula (e.g., C₉H₅FO₂) with mass accuracy < 5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated chromenone derivatives?

Methodological Answer: Contradictions often arise from solvent effects or tautomerism. For example:

- Solvent polarity : Compare NMR in CDCl₃ vs. DMSO-d₆; DMSO may stabilize enol tautomers, shifting phenolic -OH signals to δ 10–12 ppm .

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve overlapping peaks caused by rotational barriers .

- Crystallographic validation : Cross-check NMR assignments with X-ray-derived bond distances (e.g., C=O bond ~1.21 Å) .

Q. What strategies improve yield in multi-step syntheses of 5-Fluoro-4H-chromen-4-one derivatives?

Methodological Answer:

- Catalyst screening : Test Brønsted/Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts steps; AlCl₃ may improve regioselectivity by 20–30% .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hr) and increase yield by 15% under 100°C/150 W conditions.

- Workup optimization : Use column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate pure products .

Q. How can computational modeling aid in understanding the reactivity of 5-Fluoro-4H-chromen-4-one?

Methodological Answer:

- DFT calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., Fukui indices) for substitution reactions.

- Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .

- Reaction mechanism : Simulate intermediates in domino reactions to identify rate-limiting steps (e.g., carbocation stability in Friedel-Crafts steps) .

Reproducibility Guidelines

- Software : Share SHELX input files (*.ins, *.hkl) and CIFs for crystallography .

- Data transparency : Publish raw NMR (FID files) and HPLC chromatograms in supplementary materials.

- Protocols : Follow CONSORT-EHEALTH guidelines for documenting reaction conditions and software versions (e.g., ORTEP-III for molecular graphics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|